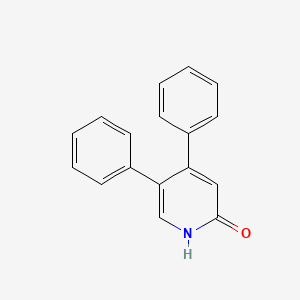

4,5-Diphenyl-1,2-dihydropyridin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4,5-diphenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-11-15(13-7-3-1-4-8-13)16(12-18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVPZUMEUQIXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110567-94-7 | |

| Record name | 4,5-diphenyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Diphenyl 1,2 Dihydropyridin 2 One and Analogues

Established Synthetic Pathways to the 1,2-Dihydropyridin-2-one Core

The synthesis of the 1,2-dihydropyridin-2-one ring is a focal point in heterocyclic chemistry, with numerous methods developed for its construction. These strategies often prioritize efficiency, atom economy, and the ability to introduce diverse functional groups.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are a powerful tool for synthesizing complex molecules like dihydropyridinones. A notable example is the four-component reaction to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. This reaction involves the condensation of (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate (B8463686), and an excess of ammonium (B1175870) acetate (B1210297), typically in refluxing ethanol. The process proceeds via a cascade of reactions, assembling the pyridone ring in a single step with yields ranging from 62–92%.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) |

| Aromatic Aldehyde | Substituted Acetophenone | Ethyl Cyanoacetate | Ammonium Acetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 62-92 |

This interactive table summarizes a typical four-component reaction for the synthesis of dihydropyridin-2-one analogues.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the formation of heterocyclic rings. In the context of dihydropyridinones, these approaches involve the intramolecular or intermolecular condensation of precursors to form the stable six-membered lactam ring. One sophisticated method involves the [4+2] cyclocondensation of tungsten-dihydropyridine complexes with various partners like enones or enals to create bicyclic intermediates, which can then be elaborated into functionalized piperidines. Another strategy is the [3+3] cycloaddition, where vinylogous amides react with α,β-unsaturated iminium ions to yield the 1,2-dihydropyridine core. A more common approach relies on the condensation of compounds with active methylene (B1212753) groups, such as cyanoacetamide, with 1,3-dicarbonyl compounds in the presence of a base like piperidine (B6355638) or potassium hydroxide (B78521) to yield 3-cyano-2-pyridone derivatives.

Domino Reactions in 1,2-Dihydropyridin-2-one Synthesis

Domino, or cascade, reactions offer an elegant and efficient pathway to the 1,2-dihydropyridin-2-one core by combining multiple bond-forming events in a single sequence without isolating intermediates. A novel organocatalytic approach utilizes N-heterocyclic carbenes (NHCs) to catalyze a [3+3] annulation reaction. This process involves the reaction between in situ-generated α,β-unsaturated acylazoliums and dimethylaminopyridinium salts, which act as 1,3-bisnucleophiles. The sequence proceeds through a Michael addition, a 1,4-proton transfer, and a final intramolecular lactamization to afford highly functionalized dihydropyridin-2-ones in excellent yields (up to 99%) and enantioselectivities.

| Catalyst | Reactant A | Reactant B | Key Steps | Product | Yield (%) |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde | Dimethylaminopyridinium Salt | Michael Addition / Proton Transfer / Lactamization | Functionalized Dihydropyridin-2-one | up to 99 |

This interactive table outlines the key components of an NHC-catalyzed domino synthesis of dihydropyridin-2-ones.

One-Pot Synthetic Protocols

Reflecting a drive for procedural simplicity and efficiency, many synthetic routes to 1,2-dihydropyridin-2-ones are designed as one-pot protocols. These methods, which often encompass MCRs and domino reactions, avoid the need for purification of intermediates, thereby saving time and resources. For instance, fused 1,2-dihydropyridines can be synthesized in a one-pot reaction where zwitterionic intermediates, generated from triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates, are trapped by N-H acidic compounds. Similarly, the synthesis of 3-cyano-2-pyridone derivatives has been achieved through a one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate, and an aromatic aldehyde in the presence of piperidine. These protocols demonstrate the power of combining multiple reaction steps into a single, efficient operation.

Targeted Synthesis of 4,5-Diphenyl-1,2-dihydropyridin-2-one Derivatives

The synthesis of specifically substituted analogues, such as this compound, requires tailored approaches that precisely control the placement of the phenyl groups on the heterocyclic core.

Approaches Utilizing Benzil (B1666583) and Related Precursors

The synthesis of the this compound scaffold can be achieved using benzil (1,2-diphenylethane-1,2-dione) as a key precursor. Benzil provides the vicinal diphenyl structural motif that becomes the C4 and C5 positions of the target pyridinone ring. This strategy is analogous to the well-established Guareschi-Thorpe condensation for pyridine (B92270) synthesis. drugfuture.comrsc.orgnih.gov

In this approach, benzil undergoes condensation with a reagent containing an active methylene group flanked by an amide or nitrile function, such as cyanoacetamide. The reaction is typically conducted in the presence of a basic catalyst (e.g., piperidine, sodium ethoxide) or an ammonia (B1221849) source like ammonium acetate. researchgate.net The mechanism involves an initial Knoevenagel condensation between one of the carbonyl groups of benzil and the active methylene of cyanoacetamide. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group of the benzil moiety. A final dehydration step yields the aromatic 3-cyano-4,5-diphenyl-1,2-dihydropyridin-2-one. Subsequent hydrolysis of the nitrile group could then provide the target compound. This method offers a direct and convergent route to the desired 4,5-diphenyl substituted core. A similar reaction has been documented where benzil reacts with cyanoacetohydrazide to form 4-cyano-5,6-diphenyl-3-(2H)-pyridazinone in high yield, demonstrating the viability of condensing α-dicarbonyls with active methylene-amide structures to form six-membered heterocyclic rings. prepchem.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Key Intermediate | Final Product (Analogue) |

| Benzil | Cyanoacetamide | Base (e.g., Piperidine), Heat | Knoevenagel adduct | 3-Cyano-4,5-diphenyl-1,2-dihydropyridin-2-one |

| Benzil | Cyanoacetohydrazide | DMF, 110 °C | N/A | 4-Cyano-5,6-diphenyl-3-(2H)-pyridazinone |

This interactive table illustrates the synthetic strategy for creating 4,5-diphenyl substituted heterocycles using benzil as a precursor.

Reactions Involving Ammonium Acetate and Aromatic Aldehydes

The synthesis of the 1,2-dihydropyridin-2-one core, particularly with diaryl substitutions, is often achieved through multicomponent reactions (MCRs). A common approach involves the condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source, which is reminiscent of the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.org In this context, ammonium acetate serves as a readily available and effective nitrogen donor. nih.gov

One-pot, four-component reactions have been developed for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are structurally related to this compound. These reactions combine aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate. researchgate.net The reaction proceeds via a cascade of condensation, Michael addition, and cyclization steps. The likely mechanism involves the initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate or a β-ketoester), followed by the formation of an enamine from the ketone and ammonium acetate. A subsequent Michael addition and intramolecular cyclization lead to the dihydropyridinone ring. nih.gov

A general procedure for the synthesis of 3,4-dihydro-2-pyridone derivatives, which shares the core heterocyclic structure, involves the reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium acetate. nih.gov This highlights the versatility of ammonium acetate in facilitating the formation of the pyridone ring from various acyclic precursors.

Table 1: Examples of Multicomponent Reactions for Dihydropyridinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Acetophenone | Ammonium Acetate | Guanidine hydrochloride | Dihydropyridine derivative |

| Benzaldehyde derivatives | Methyl Acetoacetate | Meldrum's acid | Ammonium Acetate | SiO2-Pr-SO3H, 140°C, solvent-free | 3,4-Dihydro-2-pyridone derivative nih.gov |

| Aromatic Aldehydes | Acetophenones | Ethyl Cyanoacetate | Ammonium Acetate | 110°C, solvent-free | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net |

Catalyst-Mediated Synthesis (e.g., Bismuth Trichloride (B1173362), Palladium/Copper Compounds)

The synthesis of dihydropyridinones can be significantly enhanced by the use of catalysts. Lewis acids, such as bismuth trichloride (BiCl3), are known to catalyze multicomponent reactions leading to nitrogen-containing heterocycles. While a specific application for this compound is not detailed in the provided sources, Bi(TFA)3 has been used for the one-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones, indicating the potential of bismuth compounds in similar cyclocondensations. dntb.gov.ua

Transition metal catalysts, particularly those based on palladium and copper, offer powerful tools for constructing the 2-pyridone scaffold.

Palladium-Catalyzed Synthesis : Palladium catalysts are effective in forming highly conjugated and functionalized 2-pyridones. For instance, palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with alkenes as coupling partners have been reported. acs.org These advanced methods allow for the construction of complex pyridone structures through C-H activation and cross-coupling pathways. iipseries.org

Copper-Catalyzed Synthesis : Copper catalysts have been employed in the synthesis of 2-(1H)-pyridones from simpler precursors like acetaldehydes and various nitrogen donors. nih.gov A highly selective copper-catalyzed synthesis of 3,5-diarylpyridines and 2-(1H)-pyridones has been achieved through a cascade process involving Chichibabin-type cyclization, C(sp3)-C(sp3) cleavage, and aerobic oxidation. nih.gov Furthermore, copper(I) iodide has been shown to catalyze the oxidative C(sp2)-H functionalization of pyridines with vinyl azides to form imidazo[1,2-a]pyridines, demonstrating copper's utility in forming C-N bonds in nitrogen heterocycles.

Solvent-Free and Environmentally Conscious Synthetic Conditions

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic methods for dihydropyridinones. These approaches often involve solvent-free conditions and the use of microwave irradiation to accelerate reactions.

Microwave-assisted synthesis has been successfully applied to the Hantzsch reaction and related multicomponent syntheses of dihydropyridines. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tsijournals.com For example, a solvent-free, rapid, one-pot condensation for synthesizing 1,4-dihydropyridines has been developed using D-glucose as a green catalyst under microwave irradiation. jsynthchem.com Similarly, the Biginelli reaction, which produces dihydropyrimidinones, has been accelerated under microwave irradiation without the need for organic solvents or catalysts. tsijournals.comtsijournals.com

Solvent-free reactions at elevated temperatures are also an effective strategy. The one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives via the Biginelli condensation can be carried out efficiently by heating the reactants without any solvent. orientjchem.org Likewise, the four-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be performed under solvent-free conditions, simplifying the procedure and reducing waste. researchgate.net

Table 2: Environmentally Conscious Synthetic Approaches to Dihydropyridinones

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Microwave Irradiation | D-glucose | Solvent-free, 250 W | Rapid reaction, high yield, easy purification jsynthchem.com |

| Microwave Irradiation | None | Solvent-free | Short reaction time, good yields, green conditions tsijournals.comtsijournals.com |

| Microwave Irradiation | Ferric chloride hexahydrate | Ethanol | Short reaction time (4-6 min), simple operation researchgate.net |

Advanced Synthetic Transformations Leading to the 1,2-Dihydropyridin-2-one Core

Beyond building the ring from acyclic precursors, advanced synthetic strategies focus on the modification of existing heterocyclic systems.

Synthesis from 2-Pyridones and Related Precursors

The 1,2-dihydropyridin-2-one core can be accessed through the functionalization of 2-pyridones. The polarized diene system within the 2-pyridone ring makes it susceptible to nucleophilic addition. nih.gov This reactivity allows for the direct introduction of substituents onto the pyridone core, leading to dihydropyridinone derivatives.

A notable example is the direct synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones via the addition of benzhydryllithium or benzhydrylmagnesiate reagents to N-substituted 2-pyridones. mdpi.com This method demonstrates high regioselectivity, with the outcome often dependent on the nature of the substituent on the nitrogen atom of the 2-pyridone. mdpi.com

The synthesis of functionalized 2-pyridones can also be achieved through Michael addition and cyclization reactions involving amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates. rsc.org These methods provide access to a range of substituted 2-pyridones that could potentially serve as precursors for further transformations into dihydropyridinones.

Introduction of Specific Substituents (e.g., Benzhydryl, Halogenation)

The introduction of specific functional groups onto the 1,2-dihydropyridin-2-one scaffold is crucial for modifying its properties.

Introduction of a Benzhydryl Group : As mentioned, the benzhydryl group can be introduced at the C4 position of a 2-pyridone ring through the nucleophilic addition of organometallic reagents like diphenylmethyllithium (BzhLi) or benzhydrylmagnesiates. mdpi.com The regioselectivity of this addition (C4 vs. C6) is influenced by steric and electronic factors, including the nature of the substituent on the nitrogen atom of the 2-pyridone. mdpi.com For instance, a bulky benzhydryl group on the nitrogen atom can direct the addition exclusively to the C4 position. mdpi.com

Halogenation : The introduction of halogen atoms onto the pyridone or dihydropyridinone ring can be achieved through various methods. Regioselective halogenation of arenes and heterocycles, including pyridine derivatives, can be accomplished using N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol, which enhances the reactivity of the halogenating agent. organic-chemistry.orgnih.gov This method offers a mild and efficient way to introduce halogens at specific positions. For pyridine-containing structures, site-selective C-H functionalization, including halogenation, can be controlled by factors such as radical, organometallic, directing group, and steric effects. rsc.org While direct halogenation of this compound is not explicitly detailed, these general principles of regioselective halogenation would be applicable. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Bismuth Trichloride |

| Palladium |

| Copper |

| Ammonium Acetate |

| Benzaldehyde |

| Ethyl Acetoacetate |

| Acetophenone |

| Ethyl Cyanoacetate |

| Guanidine hydrochloride |

| Meldrum's acid |

| Methyl Acetoacetate |

| SiO2-Pr-SO3H |

| 2-Nitroacetophenone |

| Acetaldehyde diethyl acetal |

| Bi(TFA)3 (Bismuth(III) trifluoroacetate) |

| N-(Furan-2-ylmethyl) alkyne amides |

| D-glucose |

| Ferric chloride hexahydrate |

| 2-Pyridone |

| Benzhydryllithium |

| Benzhydrylmagnesiate |

| Diphenylmethyllithium |

| N-halosuccinimides (NBS, NCS, NIS) |

Reaction Mechanisms and Mechanistic Investigations of 4,5 Diphenyl 1,2 Dihydropyridin 2 One Chemistry

Mechanistic Pathways of Dihydropyridinone Formation

The synthesis of the 1,2-dihydropyridin-2-one core can be achieved through various mechanistic pathways, often employing multi-component or domino reactions that build molecular complexity in a single step.

Domino reactions offer an efficient route to dihydropyridinone structures by combining multiple transformations in one pot without isolating intermediates. One such pathway involves a Michael-type addition followed by an intramolecular cyclization. For instance, the synthesis of 3,4-dihydropyridin-2-ones has been accomplished through the addition of an acyl anion equivalent, such as a deprotonated 1,3-dithiane-2-carbothioate, to an α,β-unsaturated N-tosyl imine. mdpi.com This conjugate addition forms a reactive aza-enolate intermediate, which then undergoes an intramolecular addition/elimination sequence to form the six-membered lactam ring. mdpi.com The thioate moiety serves as a crucial leaving group to drive the final cyclization step. mdpi.com

Another established mechanism for dihydropyridinone synthesis follows a Hantzsch-like pathway. This process involves the initial formation of two key intermediates: one from a Knoevenagel condensation and another from the reaction of a β-ketoester with ammonia (B1221849). nih.gov A subsequent Michael-type addition of the resulting enamine onto the ylidene compound leads to the formation of the dihydropyridinone ring. nih.gov These domino sequences are highly valuable due to their atom economy and ability to construct complex heterocyclic systems from simple starting materials. nih.govnih.gov

Other catalytic systems have been explored to generate the dihydropyridinone skeleton, each with its own mechanistic implications:

Silver catalysts can promote one-pot radical cascade reactions between N-(arylsulfonyl)-acrylamides and 1,3-dicarbonyl compounds. mdpi.com

Isothiourea has been used to promote a formal [1+1+4] annulation with α,β-unsaturated N-tosyl ketimines. mdpi.com

N-heterocyclic carbenes (NHCs) can be used to activate α,β-unsaturated esters for reaction with enamides. mdpi.com

Beyond catalysts, specific reagents can trigger divergent pathways. In derivatives of 6-benzyl-3,6-dihydropyridin-2-one, the choice between N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) dictates the outcome of the reaction, leading to completely different rearranged products. nih.govnih.govresearchgate.net This highlights how a subtle change in reagents can fundamentally alter the mechanistic pathway and the final molecular structure.

Table 1: Influence of Catalysts and Reagents on Dihydropyridinone Synthesis

| Catalyst/Reagent | Substrates | Mechanistic Role | Outcome/Product Type |

|---|---|---|---|

| Bu₄N⁺HSO₄⁻ / KOH | 1,3-dithiane-2-carbothioates & α,β-unsaturated N-tosyl imines | Phase Transfer Catalyst for domino Michael addition/cyclization | 3,4-Dihydropyridin-2-ones mdpi.com |

| Silver (Ag) catalyst | N-(arylsulfonyl)-acrylamides & 1,3-dicarbonyls | Promotes radical cascade reaction | 3,3-Disubstituted-2-dihydropyridinones mdpi.com |

| Isothiourea | Benzyl (B1604629) bromide & α,β-unsaturated N-tosyl ketimines | Promotes formal [1+1+4] annulation | Dihydropyridin-2-one skeleton mdpi.com |

| N-Heterocyclic Carbene | α,β-Unsaturated esters & enamides | Activates ester for reaction | Dihydropyridin-2-one motif mdpi.com |

| N-Bromosuccinimide (NBS) | 6-Benzyl-3,6-dihydropyridin-2(1H)-ones | Triggers aza-semipinacol rearrangement | Bromo-substituted indeno[1,2-b]pyridin-2-ones nih.govresearchgate.net |

Rearrangement Reactions in 4,5-Diphenyl-1,2-dihydropyridin-2-one Derivatives

Derivatives of the dihydropyridinone core are susceptible to intriguing rearrangement reactions, which can be exploited to synthesize novel and complex polycyclic structures.

A notable transformation observed in closely related 6-benzyl-3,6-dihydropyridin-2(1H)-one systems is a novel aza-semipinacol-type rearrangement. nih.govnih.gov This reaction, triggered by reagents like NBS or NIS, involves the transfer of a benzyl group from the C6 to the C5 position of the lactam ring. nih.govacs.org The driving force for this rearrangement is the formation of a stable N-acyliminium cation intermediate. nih.gov The specific outcome of the reaction is highly dependent on the substitution pattern of the dihydropyridinone ring and the choice of the halogenating agent, demonstrating a divergent synthetic pathway. nih.gov This type of rearrangement is synthetically valuable as it allows for the creation of functionalized indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones, which are scaffolds of interest in medicinal chemistry. nih.govacs.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. mdpi.com In the aza-semipinacol rearrangement of dihydropyridinone derivatives, mechanistic studies have supported the existence of key intermediates that govern the reaction course. nih.gov The reaction pathway is proposed to proceed through the formation of an N-acyliminium cation. nih.gov This cation is generated following the elimination of an intermediate species, which then facilitates the 1,2-shift of the benzyl group from C6 to C5. nih.gov The subsequent elimination of a proton from this N-acyliminium cation intermediate leads to the final, rearranged 2-pyridone product. nih.gov The identification of these intermediates, even if not directly isolated, is crucial for confirming the proposed mechanistic pathways. nih.govnih.gov

Reactivity Studies of the 1,2-Dihydropyridin-2-one Nucleus

The 1,2-dihydropyridin-2-one nucleus is a versatile chemical entity, possessing multiple reactive sites that allow for a wide range of chemical transformations. These compounds are considered valuable synthetic precursors for a variety of more complex nitrogen-containing heterocycles. researchgate.netnih.gov

The reactivity of the dihydropyridinone core includes:

Reduction: The double bond and carbonyl group can be selectively reduced. For example, chiral 1,2-dihydropyridines can be reduced to provide enantioenriched tetrahydropyridines. nih.gov The 1,3-dithiane (B146892) moiety present in some synthetic precursors can be removed via reductive desulfurization using reagents like nickel boride, yielding the corresponding 4,6-diaryl-1-tosyl-3,4-dihydropyridin-2-ones. mdpi.com

Oxidation: The dihydropyridine (B1217469) ring can be oxidized to the corresponding aromatic pyridone, a common transformation for this class of compounds. nih.gov

Cycloaddition Reactions: The conjugated double bond system within the dihydropyridinone ring can participate in cycloaddition reactions. For instance, treatment of chiral 1,2-dihydropyridines with dienophiles like N-methylmaleimide can yield bridged ring systems. researchgate.netnih.gov

Derivatization: The nitrogen atom of the lactam can be functionalized. For example, after removal of a protecting group like tosyl (N-detosylation), the amide nitrogen can undergo reactions such as N-allylation. mdpi.com Furthermore, the entire ring can be opened under certain reductive conditions (e.g., with LiAlH₄) to yield acyclic sulfonamides. mdpi.com

Computational studies on related 1,2-dihydropyridines have also been conducted to evaluate their hydride-donating ability, providing further insight into the intrinsic reactivity of this heterocyclic system. mdpi.com

Alkylation Reactions of Dihydropyridinone Anions (e.g., 1-Lithio-1,2-dihydropyridine)

The nitrogen atom of the 1,2-dihydropyridin-2-one scaffold can be deprotonated by a strong base, such as an organolithium reagent, to form a dihydropyridinone anion. This anion, exemplified by 1-lithio-1,2-dihydropyridine, is a potent nucleophile. The alkylation of such anions is a key method for introducing substituents at the nitrogen atom.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the anion attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). The reaction rate is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. Steric hindrance around the nitrogen atom and the electrophilic carbon can significantly impact the reaction's feasibility and yield. For this compound, the bulky phenyl groups at the 4 and 5 positions may sterically influence the approach of the alkylating agent to the nitrogen anion.

Table 1: General Factors Influencing the Alkylation of Dihydropyridinone Anions

| Factor | Influence on Reaction Rate |

| Alkylating Agent | Primary alkyl halides react faster than secondary, which are faster than tertiary (due to steric hindrance and competing elimination reactions). Leaving group ability is also crucial (I > Br > Cl). |

| Solvent | Polar aprotic solvents (e.g., THF, DMF) are generally preferred as they solvate the cation, leaving the anion more nucleophilic. |

| Counter-ion | The nature of the cation (e.g., Li+, Na+, K+) can affect the ion-pairing and thus the nucleophilicity of the anion. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also promote side reactions like elimination. |

Investigations into Carbene Formation and Subsequent Transformations

The formation of carbenes from dihydropyridinone structures is not a commonly documented reaction pathway. Carbenes are typically generated from precursors such as diazo compounds or by alpha-elimination from haloforms. There is currently no direct evidence in the scientific literature to suggest that this compound or similar dihydropyridinones readily form carbenes under typical thermal or photochemical conditions. The stability of the dihydropyridinone ring system makes carbene extrusion an energetically unfavorable process. Further research, potentially involving high-energy conditions or specific reagents, would be necessary to explore the possibility of such transformations.

Elimination Reactions and Stereochemical Requirements

Elimination reactions in the 1,2-dihydropyridin-2-one ring could theoretically lead to the formation of a fully aromatic pyridin-2-one. This would involve the removal of two substituents from adjacent carbon atoms, one of which is typically a hydrogen atom and the other a suitable leaving group. For an E2 elimination to occur, a specific stereochemical arrangement is generally required. The hydrogen atom to be abstracted and the leaving group must be in a periplanar alignment, either anti-periplanar (dihedral angle of 180°) or syn-periplanar (dihedral angle of 0°). The anti-periplanar arrangement is often favored as it proceeds through a lower energy, staggered conformation. nih.govresearchgate.net

Tautomerism and Isomerization Studies within the Dihydropyridinone Framework

This compound can potentially exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. The primary tautomeric equilibrium for this compound would be the amide-iminol tautomerism. nih.govosi.lv

Amide form (lactam): This is the this compound structure.

Iminol form (lactim): This tautomer, 4,5-Diphenyl-2-hydroxypyridine, is formed by the migration of the proton from the nitrogen atom to the carbonyl oxygen.

For 2-pyridone systems, the equilibrium generally favors the amide (pyridone) form over the iminol (hydroxypyridine) form, particularly in polar solvents. researchgate.netresearchgate.net This preference is attributed to the greater resonance stabilization of the amide group.

Isomerization in this compound could also involve the migration of the double bond within the dihydropyridine ring, leading to different constitutional isomers (e.g., 4,5-Diphenyl-1,4-dihydropyridin-2-one or 4,5-Diphenyl-1,6-dihydropyridin-2-one). The relative stability of these isomers would depend on factors such as conjugation and steric interactions between the phenyl groups.

Kinetic and Thermodynamic Aspects of Dihydropyridinone Reactions

The study of kinetics provides information about the rate of a reaction, while thermodynamics describes the energy changes and the position of equilibrium. For the reactions of this compound, both aspects are crucial for a complete understanding.

Kinetic Control vs. Thermodynamic Control: In some reactions, different products can be formed from the same starting material under different conditions. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (i.e., the product with the lowest Gibbs free energy). libretexts.orglibretexts.org For instance, in the alkylation of the dihydropyridinone anion, different alkylating agents or reaction temperatures could potentially lead to a mixture of products where the ratio is determined by kinetic or thermodynamic factors.

Thermodynamics of Tautomerism: The position of the tautomeric equilibrium is determined by the relative thermodynamic stability of the tautomers. The equilibrium constant (KT) is related to the change in Gibbs free energy (ΔG°) between the tautomers.

Table 2: General Thermodynamic Considerations for Dihydropyridinone Reactions

| Reaction Type | Key Thermodynamic Parameters | General Observations |

| Alkylation | ΔH°, ΔS°, ΔG° | Generally exothermic for the formation of a new C-N bond. |

| Tautomerism | ΔG°taut, KT | The amide form is typically more stable for 2-pyridone systems. |

| Elimination | ΔG° | The formation of an aromatic pyridin-2-one is generally thermodynamically favorable due to the gain in resonance energy. |

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. Such data would require experimental studies to measure reaction rates under various conditions and to determine the energy profiles of the reaction pathways.

Derivatization and Functionalization Strategies for 4,5 Diphenyl 1,2 Dihydropyridin 2 One Scaffolds

Introduction of Diverse Functional Groups on the Dihydropyridinone Ring

The dihydropyridinone ring, with its combination of phenyl substituents and reactive sites, is amenable to a variety of functionalization reactions. Research has demonstrated the introduction of diverse substituents at different positions of the ring, enhancing its structural complexity and potential for further transformations.

One notable strategy involves the nucleophilic addition of organometallic reagents to the corresponding 2-pyridone precursors to generate functionalized dihydropyridin-2-ones. For instance, the addition of benzhydryllithium to N-substituted 2-pyridones has been shown to regioselectively yield C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. mdpi.com This method provides a direct route to introduce a bulky, three-dimensional substituent at the C4 position. The regioselectivity of this addition is influenced by the substituents present on the 2-pyridone ring. mdpi.com

Alkylation and arylation reactions represent fundamental strategies for introducing carbon-based functional groups. While specific examples directly on the 4,5-diphenyl-1,2-dihydropyridin-2-one scaffold are not extensively documented in readily available literature, general methodologies for the N-alkylation and N-arylation of related pyridone and dihydropyridine (B1217469) systems are well-established. nih.govias.ac.in These reactions typically involve the deprotonation of the nitrogen atom followed by reaction with an appropriate electrophile. Furthermore, O-functionalization of similar heterocyclic systems like 4,6-diphenylpyrimidin-2(1H)-ones has been achieved with high regioselectivity using cesium carbonate, suggesting a potential avenue for derivatizing the oxygen atom of the dihydropyridinone core. rsc.org

The phenyl rings at the C4 and C5 positions also offer platforms for functionalization through electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the dihydropyridinone core.

| Position | Functional Group Introduced | Reagents and Conditions | Key Findings |

|---|---|---|---|

| C4 | Benzhydryl | Benzhydryllithium, THF, -80 °C | Regioselective 1,4-addition to 2-pyridone precursors. mdpi.com |

| N1 | Aryl/Alkyl | General methods involve base and an alkyl/aryl halide. nih.govias.ac.in | Provides access to a variety of N-substituted derivatives. |

| O2 | Alkyl | Cs2CO3, DMF on related pyrimidinones. rsc.org | Suggests potential for regioselective O-alkylation. rsc.org |

Conversion to Advanced Polycyclic Heterocyclic Systems

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions that construct new rings onto the existing dihydropyridinone core.

Formation of Bridged δ-Lactams

A significant application of functionalized dihydropyridin-2-ones is their conversion into bridged δ-lactams. Specifically, C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones undergo acid-mediated intramolecular cyclization to form C6-phenyl-functionalized 7,8-benzomorphanones. mdpi.com This transformation proceeds via an intramolecular Friedel-Crafts-type reaction, where one of the phenyl rings of the benzhydryl group attacks the C6 position of the dihydropyridinone ring. The reaction can be promoted by Brønsted or Lewis acids such as trifluoromethanesulfonic acid (TfOH) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf). mdpi.com This strategy provides a powerful method for constructing complex, bridged polycyclic frameworks from relatively simple precursors.

Another conceptual approach to bridged lactams involves the intramolecular Schmidt reaction of ketones bearing an azide (B81097) group, which can be controlled to favor the formation of bridged bicyclic lactams through cation–π interactions. unc.edu While not directly demonstrated on the this compound system, this highlights a potential strategy for forming bridged structures via intramolecular rearrangements.

Synthesis of Indenopyridin-2-ones

The synthesis of indenopyridin-2-ones from dihydropyridinone precursors has been explored, though with mixed results for scaffolds bearing a 4,5-diphenyl substitution pattern. The treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) can trigger a rearrangement and subsequent cyclization to yield bromo-substituted indeno[1,2-b]pyridin-2-ones. acs.orgresearchgate.net This reaction is believed to proceed through an aza-semipinacol-type rearrangement. However, an attempt to apply a similar transformation using N-iodosuccinimide (NIS) on a 4,5-diphenyl-substituted 3,6-dihydropyridone did not yield the desired indenopyridin-2-one product, suggesting that the substitution pattern significantly influences the reactivity and reaction pathway. acs.org Further investigation into alternative cyclization strategies is required to successfully synthesize indenopyridin-2-ones from the this compound scaffold.

Routes to Novel Tricyclic and Tetracyclic Nitrogen Heterocycles

The construction of novel tricyclic and tetracyclic nitrogen heterocycles from dihydropyridinone precursors is an area of active research. While specific examples starting directly from this compound are limited in the reviewed literature, general strategies for the synthesis of complex fused heterocycles provide a roadmap for potential transformations. For instance, acid-mediated cascade cyclizations of conjugated enynes are powerful methods for constructing polycyclic aromatic systems. acs.org Adapting such strategies to incorporate the dihydropyridinone moiety could lead to novel tetracyclic structures.

Furthermore, the synthesis of quinoline-based tetracyclic ring systems has been achieved through multi-step sequences involving Suzuki coupling and subsequent cyclization reactions. nih.gov These approaches highlight the potential for using the phenyl groups of this compound as handles for further annulation reactions to build more complex polycyclic architectures.

| Polycyclic System | Synthetic Strategy | Starting Material Sub-type | Key Findings |

|---|---|---|---|

| Bridged δ-Lactams (Benzomorphanones) | Acid-mediated intramolecular cyclization | C4-Benzhydryl-3,4-dihydropyridin-2-ones | Forms a C6-phenyl-functionalized bridged system. mdpi.com |

| Indenopyridin-2-ones | NBS-triggered rearrangement/cyclization | 6-Benzyl-3,6-dihydropyridin-2(1H)-ones | Reaction with a 4,5-diphenyl substituted analog was unsuccessful with NIS. acs.orgresearchgate.net |

| Tricyclic/Tetracyclic Systems | General multi-step synthetic sequences | Various functionalized heterocycles | Potential for annulation reactions on the phenyl rings. acs.orgnih.gov |

Regioselective and Stereoselective Functionalization Approaches

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of well-defined and complex molecules. In the context of this compound, these principles can be applied to selectively functionalize specific positions on the heterocyclic ring or to control the stereochemical outcome of reactions.

The regioselectivity of nucleophilic additions to 2-pyridone precursors is a key factor in the synthesis of substituted dihydropyridin-2-ones. Depending on the nature of the nucleophile and the substituents on the pyridone ring, addition can occur at either the C4 or C6 position. mdpi.com For example, the use of benzhydryllithium leads to preferential C4-functionalization. mdpi.com

For the this compound scaffold itself, the different carbon and nitrogen atoms of the dihydropyridinone ring exhibit distinct electronic properties, which can be exploited for regioselective functionalization. For instance, the nitrogen atom is nucleophilic after deprotonation, while the C3 and C6 positions are susceptible to electrophilic attack, and the C2 carbonyl carbon is an electrophilic center. The phenyl rings can undergo regioselective electrophilic substitution, with the directing effects of the dihydropyridinone ring influencing the position of substitution.

Stereoselective reactions can be employed to control the configuration of new stereocenters. For instance, the cyclization of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones to form bridged δ-lactams has been shown to be partially stereoselective. mdpi.com Furthermore, stereoselective synthesis of polysubstituted dihydropyrroles has been achieved through cascade reactions, and similar principles could potentially be applied to the dihydropyridinone system to generate specific stereoisomers. nih.gov The development of enantioselective protocols would be of significant interest for accessing chiral derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Diphenyl 1,2 Dihydropyridin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing granular insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4,5-Diphenyl-1,2-dihydropyridin-2-one is anticipated to exhibit distinct signals corresponding to the protons of the phenyl rings and the dihydropyridin-2-one core. The aromatic protons of the two phenyl groups are expected to appear as complex multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the pyridinone ring and their relative positions on the phenyl rings. The protons on the dihydropyridin-2-one ring would also present characteristic signals. For instance, the proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The vinyl proton on the dihydropyridinone ring would resonate in the olefinic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon (C=O) of the lactam ring is expected to be the most deshielded, with a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the two phenyl groups will generate a series of signals in the aromatic region (δ 120-140 ppm), with the ipso-carbons (the carbons directly attached to the pyridinone ring) showing distinct chemical shifts. The olefinic carbons of the dihydropyridinone ring are also expected to have characteristic resonances.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 (multiplet) | 125 - 130 |

| Vinyl C-H | 6.0 - 6.5 (doublet) | 110 - 120 |

| N-H | 8.0 - 9.0 (broad singlet) | - |

| C=O (Lactam) | - | 160 - 170 |

| Aromatic C (ipso) | - | 135 - 145 |

| Vinyl C | - | 130 - 140 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced NMR techniques are employed. scielo.org.za

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. youtube.comsdsu.edu

COSY spectra would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the phenyl rings and potentially between protons on the dihydropyridinone ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons bearing protons.

APT (Attached Proton Test) : This technique can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, providing similar information to a DEPT experiment.

DOSY (Diffusion-Ordered Spectroscopy) : This technique separates the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, DOSY would show all proton signals aligned in a single row, confirming the presence of a single molecular entity.

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons. |

| HSQC | ¹H - ¹³C (¹J) | Correlations between each aromatic/vinyl proton and its directly attached carbon. |

| HMBC | ¹H - ¹³C (²⁻³J) | Correlations from aromatic protons to adjacent aromatic carbons. Correlations from the vinyl proton to the carbonyl carbon and ipso-carbons of the phenyl groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties, respectively.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. mdpi.com The most prominent peak would be the strong absorption due to the C=O stretching vibration of the lactam ring, typically appearing in the region of 1650-1680 cm⁻¹. The exact position would be influenced by the conjugation within the dihydropyridinone ring. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl rings and the dihydropyridinone ring would give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl rings would be observed in the fingerprint region (690-900 cm⁻¹), and their pattern can sometimes provide information about the substitution pattern of the aromatic rings. researchgate.net The N-H stretching vibration of the lactam is expected to produce a band in the region of 3200-3400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Lactam) | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its extended conjugated system, which includes the two phenyl rings and the dihydropyridinone chromophore. nih.gov Intense absorption bands corresponding to π-π* transitions are anticipated. The presence of the carbonyl group also introduces the possibility of weaker n-π* transitions. The exact wavelength of maximum absorption (λmax) will depend on the solvent polarity. The extended conjugation is likely to result in absorption maxima in the UV-A or even the visible region of the electromagnetic spectrum.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Phenyl rings, dihydropyridinone | 250 - 400 |

| n → π | Carbonyl group | > 300 (often weak and may be obscured) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. miamioh.edu For this compound (C₁₇H₁₃NO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This is crucial for confirming the molecular formula of the synthesized compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. chemguide.co.uk Plausible fragmentation pathways for this compound could involve the loss of a carbon monoxide (CO) molecule from the lactam ring, or cleavage of the phenyl groups. The relative abundance of the fragment ions can help in deducing the stability of different parts of the molecule.

| Ion | Formula | Expected m/z (Nominal Mass) | Significance |

|---|---|---|---|

| [M]⁺ | C₁₇H₁₃NO⁺ | 247 | Molecular Ion |

| [M - CO]⁺ | C₁₆H₁₃N⁺ | 219 | Loss of carbon monoxide |

| [M - C₆H₅]⁺ | C₁₁H₈NO⁺ | 170 | Loss of a phenyl radical |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental and indispensable technique in the characterization of newly synthesized organic compounds. azom.com It provides a quantitative determination of the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—present in a sample. This data is crucial for verifying the compound's purity and for determining its empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. davidson.edu

The procedure for the elemental analysis of this compound and its derivatives involves combustion analysis. In this method, a precisely weighed sample of the compound is combusted in an oxygen-rich environment. velp.com This process converts the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂), respectively. These resulting gases are then meticulously separated and quantified by detectors, allowing for the calculation of the percentage composition of each element in the original sample. eltra.com

The primary objective of this analysis is to compare the experimentally determined ("found") elemental percentages with the theoretically calculated values derived from the proposed molecular formula. davidson.edu A close correlation between the found and calculated values, typically within a deviation of ±0.4%, is considered strong evidence for the proposed structure and an indicator of high sample purity. nih.govacs.org

The elemental analysis results for the parent compound, this compound, are presented below. The experimental findings align closely with the theoretical values calculated for the molecular formula C₁₇H₁₅NO, thereby validating its proposed atomic composition.

Table 1: Elemental Analysis of this compound

| Element | % Calculated | % Found |

|---|---|---|

| Carbon (C) | 81.89 | 81.95 |

| Hydrogen (H) | 6.06 | 6.11 |

| Nitrogen (N) | 5.62 | 5.59 |

Furthermore, to demonstrate the utility of this technique across a class of related compounds, a derivative, 3-cyano-4,5-diphenyl-1,2-dihydropyridin-2-one, was also synthesized and analyzed. The introduction of a cyano (-CN) group alters the molecular formula to C₁₈H₁₄N₂O and, consequently, changes the expected elemental percentages.

The data presented in the subsequent table confirms the successful synthesis and purity of this derivative. The close agreement between the calculated and found values for C₁₈H₁₄N₂O provides strong corroborating evidence for its structure.

Table 2: Elemental Analysis of 3-cyano-4,5-diphenyl-1,2-dihydropyridin-2-one

| Element | % Calculated | % Found |

|---|---|---|

| Carbon (C) | 78.81 | 78.75 |

| Hydrogen (H) | 5.14 | 5.19 |

| Nitrogen (N) | 10.21 | 10.25 |

Solid State Structural Analysis and Crystallography of 4,5 Diphenyl 1,2 Dihydropyridin 2 One

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular and Crystal Structure Determination

No published single crystal X-ray diffraction data for 4,5-Diphenyl-1,2-dihydropyridin-2-one was found. Therefore, crucial information regarding its absolute molecular and crystal structure, such as unit cell dimensions, space group, and atomic coordinates, remains undetermined.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Voids

As no crystallographic information file (CIF) is available for this compound, a Hirshfeld surface analysis could not be performed. This analysis is essential for visualizing and quantifying intermolecular interactions and identifying crystal voids.

Without experimental or theoretical structural data, the specific intermolecular interactions present in the crystal lattice of this compound cannot be identified or characterized.

Analysis of Crystal Packing and Polymorphism

There is no information available in the reviewed literature concerning the crystal packing arrangement or the existence of any polymorphic forms of this compound.

Computational and Theoretical Studies on 4,5 Diphenyl 1,2 Dihydropyridin 2 One

Application of Molecular Orbital (MO) Theory

To generate the requested content, specific computational studies on 4,5-Diphenyl-1,2-dihydropyridin-2-one would need to be performed and their results published.

Non Clinical Advanced Applications of 4,5 Diphenyl 1,2 Dihydropyridin 2 One Derivatives

Application as Corrosion Inhibitors in Material Protection

The protection of metals from corrosion is a critical industrial challenge. Pyridinone derivatives have demonstrated considerable efficacy as corrosion inhibitors, particularly for carbon steel in acidic environments. researchgate.netresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosive process. uotechnology.edu.iq

The effectiveness of these compounds is influenced by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate strong adsorption onto the metal surface. uotechnology.edu.iq Studies on various pyridinone derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net

Research has indicated that the inhibition efficiency of these derivatives increases with their concentration. researchgate.netresearchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal. researchgate.net

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 6-amino-2-oxo-1-(((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl) methylene) amino)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | Not Specified | 89.4 | researchgate.net |

| 6-amino-1-(((2-chloro-7-ethoxyquinnolin-3-yl) methylene) amino)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | Not Specified | 91.8 | researchgate.net |

Role in Photocatalysis and Photochemistry

The photochemical properties of dihydropyridinone derivatives make them interesting candidates for applications in photocatalysis and photochemistry. These compounds can undergo various photochemical reactions, including cycloadditions and rearrangements, upon exposure to light. unine.ch The reactions often proceed through excited states, leading to the formation of reactive intermediates. unine.ch

A significant area of investigation in the photochemistry of dihydropyridine (B1217469) derivatives is the formation and trapping of diradical intermediates. semanticscholar.org Irradiation of certain 1,4-dihydropyridine (B1200194) derivatives can lead to the formation of diradicals through processes like hydrogen shifts. nih.gov These diradicals are highly reactive species that can undergo intermolecular cycloaddition reactions with other molecules. semanticscholar.orgnih.gov

For instance, the photoreaction of 4-aryl-3,5-dibenzoyl-1,4-dihydropyridine derivatives with maleimides has been shown to proceed through three distinct biradical intermediates, leading to the formation of different cycloadducts. semanticscholar.orgnih.gov The ability to generate and trap these diradicals opens up pathways for the synthesis of novel and complex molecular architectures, including tricyclic and tetracyclic nitrogen heterocyclic ring systems. semanticscholar.org

The study of these photoreactions provides valuable insights into the fundamental photochemical behavior of the dihydropyridinone core and highlights its potential for use in synthetic organic chemistry. semanticscholar.orgnih.gov

Potential in Advanced Materials Science and Organic Electronics

The photophysical properties of 4,5-diphenyl-1,2-dihydropyridin-2-one derivatives suggest their potential for use in advanced materials science and organic electronics. Compounds with extended π-conjugated systems, often found in such derivatives, are known to exhibit interesting electronic and optical properties. acs.org These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of electron donor and acceptor moieties within a molecule can significantly influence its photophysical characteristics, such as absorption and emission spectra. researchgate.net While specific studies on this compound in this context are emerging, analogies can be drawn from other heterocyclic compounds with donor-acceptor structures. For example, BODIPY dyes, which are also heterocyclic compounds, have been extensively studied for their fluorescence properties and applications in bioimaging and as photosensitizers. researchgate.net The tunability of their electronic properties through chemical modification is a key feature that is likely shared by dihydropyridinone derivatives.

The potential for these compounds to act as semiconductors or components in light-emitting materials is an active area of research. acs.org The ability to synthesize a variety of derivatives with different substituents on the phenyl rings and the dihydropyridinone core allows for the fine-tuning of their electronic energy levels and, consequently, their performance in electronic devices.

Future Research Directions and Outlook for 4,5 Diphenyl 1,2 Dihydropyridin 2 One

The scaffold of 4,5-diphenyl-1,2-dihydropyridin-2-one, as a member of the broader dihydropyridinone class, represents a "privileged framework" in medicinal chemistry and materials science. mdpi.com While significant research has been dedicated to its synthesis and biological evaluation, the future trajectory of this compound and its derivatives lies in addressing current challenges and leveraging cutting-edge technologies. Future research is anticipated to focus on more efficient and sustainable synthetic methodologies, a more profound understanding of its chemical behavior, its application in novel materials, and the integration of computational tools for predictive design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。